

Physical and chemical properties of Ertugliflozin-d9.

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Compound of Interest		
Compound Name:	Ertugliflozin-d9	
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Ertugliflozin-d9: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the physical and chemical properties of **Ertugliflozin-d9**, a deuterated analog of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Ertugliflozin. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Core Physical and Chemical Properties

Ertugliflozin-d9 shares a nearly identical chemical structure with Ertugliflozin, with the key difference being the substitution of nine hydrogen atoms with deuterium. This isotopic labeling is primarily utilized in pharmacokinetic studies as an internal standard for quantitative analysis. While extensive experimental data for the physical properties of **Ertugliflozin-d9** are not readily available, the properties of the parent compound, Ertugliflozin, serve as a reliable reference. It is important to note that properties such as melting point and solubility are expected to be very similar between the two compounds, with the most significant difference being the molecular weight.

Table 1: General and Computed Properties of Ertugliflozin-d9



Property	Value	Source
IUPAC Name	(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol	PubChem[1]
Molecular Formula	C22H16D9ClO7	MedChemExpress[2]
Molecular Weight	445.94 g/mol	MedChemExpress[2]
Exact Mass	445.1853715 Da	PubChem[1]
Topological Polar Surface Area	109 Ų	PubChem[1]
XLogP3	1.7	PubChem[1]

Table 2: Physical Properties of Ertugliflozin (Parent Compound)



Property	Value	Source
Appearance	White non-hygroscopic crystalline powder	PMC[3]
Melting Point	~142 °C (for Ertugliflozin-L- PGA cocrystal)	PMC[4]
Solubility	Soluble in acetone and ethanol; slightly soluble in acetonitrile and ethyl acetate; sparingly soluble in water.	PMC[3]
Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (~30 mg/mL).	Cayman Chemical[5]	
Sparingly soluble in aqueous buffers. Approximately 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2).	Cayman Chemical[5]	_
UV/Vis Absorbance	λmax: 224, 278 nm	Cayman Chemical[5]

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin, and by extension **Ertugliflozin-d9**, functions as a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, Ertugliflozin blocks this reabsorption, leading to increased urinary glucose excretion. This, in turn, lowers blood glucose levels in an insulin-independent manner, making it an effective treatment for type 2 diabetes mellitus.



Glomerulus Blood Filtration **Rroximal Tubule** Glucose Filtrate Ertugliflozin Reabsorption + Na+ Flow nhibition Binding Outcome Urine **Increased Urinary** Glucose Excretion

Mechanism of Action of Ertugliflozin

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Mechanism of SGLT2 Inhibition by Ertugliflozin.

Experimental Protocols

While a specific synthesis protocol for **Ertugliflozin-d9** is not publicly detailed, it would likely involve the use of deuterated starting materials in one of the established synthetic routes for



Ertugliflozin. Several synthetic pathways for the parent compound have been published, often starting from D-glucose or L-arabinose.

For analytical purposes, methods developed for Ertugliflozin can be readily adapted for its deuterated analog. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Ertugliflozin in biological matrices.

General Protocol for Quantification by HPLC-MS/MS

This protocol provides a general framework for the analysis of Ertugliflozin and can be optimized for **Ertugliflozin-d9**.

- 1. Sample Preparation (Plasma):
- To 100 μ L of plasma, add an internal standard (e.g., a stable isotope-labeled analog of a related compound).
- Perform protein precipitation by adding 300 μL of acetonitrile.
- Vortex mix for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- 2. Chromatographic Conditions:
- HPLC System: A validated high-performance liquid chromatography system.
- Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- 3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.



- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Ertugliflozin and the internal standard. For Ertugliflozin, a potential transition is m/z 437.1 -> [product ion]. For Ertugliflozin-d9, the precursor ion would be m/z 446.2. The specific product ions would need to be determined experimentally.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

4. Method Validation:

• The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for accuracy, precision, selectivity, sensitivity (LLOQ), linearity, and stability.

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"Sample_Collection" [label="Biological Sample\n(e.g., Plasma)"];
"IS Spiking" [label="Spike with\nInternal Standard"];
"Protein_Precipitation" [label="Protein
Precipitation\n(Acetonitrile)"]; "Centrifugation"
[label="Centrifugation"]; "Supernatant_Transfer" [label="Supernatant
Transfer"]; "Evaporation" [label="Evaporation to Dryness"];
"Reconstitution" [label="Reconstitution in\nMobile Phase"];
"HPLC Injection" [label="HPLC Injection"];
"Chromatographic Separation" [label="Chromatographic Separation\n(C18
Column)"]; "MS Detection" [label="Mass Spectrometric Detection\n(ESI+,
MRM)"]; "Data Analysis" [label="Data Analysis and\nQuantification"];
"Sample Collection" -> "IS Spiking"; "IS Spiking" ->
"Protein Precipitation"; "Protein Precipitation" -> "Centrifugation";
"Centrifugation" -> "Supernatant Transfer"; "Supernatant Transfer" ->
"Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" ->
"HPLC Injection"; "HPLC Injection" -> "Chromatographic Separation";
"Chromatographic_Separation" -> "MS_Detection"; "MS_Detection" ->
"Data Analysis"; }
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Workflow for Ertugliflozin-d9 Analysis by HPLC-MS/MS.

Summary



Ertugliflozin-d9 is a valuable tool for the bioanalytical quantification of Ertugliflozin. While specific experimental data on its physical properties are limited, the data from its non-deuterated counterpart provide a strong basis for its characterization. The analytical methods established for Ertugliflozin, particularly HPLC-MS/MS, are directly applicable to **Ertugliflozin-d9**, enabling robust and sensitive quantification in complex biological matrices. The mechanism of action, centered on the potent and selective inhibition of SGLT2, is the cornerstone of its therapeutic effect in managing type 2 diabetes.

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